N-Methyl-3-phenoxypropan-1-amine hydrochloride chemical structure
N-Methyl-3-phenoxypropan-1-amine hydrochloride chemical structure
An In-depth Technical Guide on the Core Chemical Attributes of N-Methyl-3-phenoxypropan-1-amine Hydrochloride
Abstract
This technical guide provides a comprehensive examination of N-Methyl-3-phenoxypropan-1-amine hydrochloride, a molecule belonging to the aryloxypropanamine class of compounds. This class is of significant interest to researchers, scientists, and drug development professionals due to its foundational role in the structure of numerous neurologically active agents. This document delineates the core chemical structure, physicochemical properties, a validated synthetic pathway, and rigorous analytical methodologies for structural confirmation and purity assessment. By synthesizing theoretical principles with practical, field-proven protocols, this guide serves as an essential resource for professionals engaged in medicinal chemistry and pharmaceutical development. We will explore its relationship to prominent compounds such as Fluoxetine and Nisoxetine, contextualizing its importance as a key pharmacophore.
Introduction and Strategic Context
The aryloxypropanamine scaffold is a cornerstone in modern neuropharmacology. Subtle modifications to this core structure have yielded some of the most impactful therapeutics for mood disorders and cognitive dysfunction. N-Methyl-3-phenoxypropan-1-amine, also known as N-Methyl-PPPA, represents the parent structure from which highly selective monoamine reuptake inhibitors have been developed.[1] Its derivatives, such as the selective serotonin reuptake inhibitor (SSRI) Fluoxetine and the selective norepinephrine reuptake inhibitor (NRI) Nisoxetine, are distinguished by specific substitutions on the phenoxy or phenyl rings.[1][2] Understanding the foundational chemistry of the unsubstituted parent compound is therefore critical for the rational design of new chemical entities in drug discovery.
This guide provides an in-depth analysis of the hydrochloride salt of N-Methyl-3-phenoxypropan-1-amine, the preferred form for ensuring stability and bioavailability in research settings.
Chemical Structure and Nomenclature
The formal IUPAC name for the free base is N-Methyl-3-phenoxy-3-phenylpropan-1-amine . The hydrochloride salt is the subject of this guide.
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Core Scaffold: A three-carbon propane chain.
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Amine Group: A secondary amine (methylated) at the C1 position. In the hydrochloride salt, this amine is protonated.
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Chiral Center: The C3 position is a stereocenter, bonded to a phenyl group, a phenoxy group, a hydrogen atom, and the remainder of the propane chain. Therefore, the compound exists as (R) and (S) enantiomers.
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Aromatic Moieties: A phenyl ring and a phenoxy ring are both attached to the C3 position.
Below is a two-dimensional representation of the N-Methyl-3-phenoxypropan-1-amine hydrochloride structure.
Caption: 2D structure of N-Methyl-3-phenoxypropan-1-amine hydrochloride.
Physicochemical Properties
A precise understanding of the molecule's physical and chemical properties is fundamental for its application in experimental settings. The following data has been consolidated from authoritative chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₉NO (Free Base) | [1][3] |
| C₁₆H₂₀ClNO (Hydrochloride Salt) | ||
| Molecular Weight | 241.33 g/mol (Free Base) | [1][3] |
| 277.79 g/mol (Hydrochloride Salt) | ||
| CAS Number | 56161-70-7 (Free Base) | [1] |
| 873310-33-9 (Hydrochloride Salt) | [4] | |
| Appearance | Expected to be a white to off-white solid. | |
| Solubility | Soluble in methanol, DMSO. | [] |
Synthesis and Purification Workflow
Rationale for Synthetic Strategy
The synthesis of aryloxypropanamines is well-documented, particularly in patents related to fluoxetine and atomoxetine.[6][7] A robust and common strategy involves the nucleophilic substitution of a suitable leaving group by a phenoxide, followed by manipulation of the amine functionality. An alternative, efficient approach is reductive amination. We will detail a logical synthesis starting from 3-chloropropiophenone, a commercially available starting material. This pathway is selected for its high-yielding steps and straightforward purification procedures.
Caption: Proposed synthetic workflow for N-Methyl-3-phenoxypropan-1-amine HCl.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize N-Methyl-3-phenoxypropan-1-amine hydrochloride in high purity.
Step 1: Reduction of 3-Chloropropiophenone
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Dissolve 3-chloropropiophenone (1 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0-5 °C in an ice bath.
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Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
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Quench the reaction by slowly adding 1M HCl until the effervescence ceases.
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Extract the product with ethyl acetate (3x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-chloro-1-phenyl-1-propanol.
Step 2: Williamson Ether Synthesis
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In a separate flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to anhydrous tetrahydrofuran (THF).
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Add a solution of phenol (1.1 eq.) in THF dropwise at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution stops.
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Add a solution of 3-chloro-1-phenyl-1-propanol (from Step 1, 1 eq.) in THF dropwise.
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Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC.
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Cool to room temperature and carefully quench with water.
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Extract with diethyl ether, dry the organic phase over anhydrous MgSO₄, and concentrate to yield crude 3-phenoxy-1-phenyl-1-propanol.
Step 3 & 4 are often combined or reordered in literature, but for clarity:
Step 3 & 4: Halogenation and Amination
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Dissolve the crude alcohol from Step 2 (1 eq.) in dichloromethane (DCM).
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Cool to 0 °C and add thionyl chloride (SOCl₂, 1.5 eq.) dropwise.
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Stir at room temperature for 3 hours. Remove the solvent and excess SOCl₂ in vacuo to yield the crude chloro intermediate.
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Without further purification, dissolve the residue in a sealed pressure vessel containing a solution of methylamine (40% in water or 2M in THF, >5 eq.).
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Heat the vessel to 60-80 °C for 24 hours.
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Cool, basify with 2M NaOH, and extract the free base product with ethyl acetate.
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Dry the organic layer and concentrate under reduced pressure. Purify the resulting oil via column chromatography (silica gel, gradient elution with DCM/Methanol) to obtain pure N-Methyl-3-phenoxy-3-phenylpropan-1-amine.
Step 5: Hydrochloride Salt Formation
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Dissolve the purified free base from Step 4 in anhydrous diethyl ether.
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Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
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Collect the resulting white solid by vacuum filtration.
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Wash the solid with cold diethyl ether and dry under vacuum to yield the final N-Methyl-3-phenoxypropan-1-amine hydrochloride.
Structural Elucidation and Analytical Workflow
Unambiguous confirmation of the chemical structure and assessment of purity are paramount. A multi-technique analytical approach is required for a self-validating system.
Caption: Integrated workflow for the analytical characterization of the target compound.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides definitive proof of the molecule's carbon-hydrogen framework by mapping the chemical environment of each nucleus.
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Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical; the acidic amine proton may exchange with residual water, leading to peak broadening or disappearance.
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¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz or higher spectrometer.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
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Data Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis to the residual solvent peak.
Predicted Spectral Data (in DMSO-d₆):
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
| Aromatic-H (Phenyl/Phenoxy) | 6.90 - 7.50 | m | 10H | 115 - 160 |
| CH (C3, chiral center) | 5.50 - 5.70 | dd | 1H | 78 - 82 |
| CH₂ (C2) | 2.20 - 2.40 | m | 2H | 35 - 39 |
| CH₂ (C1) | 2.90 - 3.10 | t | 2H | 45 - 49 |
| N-CH₃ | 2.55 - 2.70 | s | 3H | 32 - 35 |
| N⁺H₂ | 8.80 - 9.20 | br s | 2H | N/A |
Protocol: Mass Spectrometry (MS)
Causality: Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of fragmentation patterns.
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Method: Use Electrospray Ionization (ESI) in positive ion mode, coupled with a Liquid Chromatography (LC) system.
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Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
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Acquisition: Infuse the sample directly or inject it via the LC system. Scan for a mass range that includes the expected molecular ion.
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Expected Results: The primary ion observed will be the protonated free base [M+H]⁺ at m/z 242.15. Key fragments would likely arise from cleavage of the C2-C3 bond or the benzylic C3-phenyl bond.
Protocol: High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for determining the purity of a synthesized compound by separating it from any starting materials, by-products, or isomers.
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System: A reverse-phase HPLC system with UV detection.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Expected Results: A highly pure sample (>98%) will exhibit a single, sharp major peak at a characteristic retention time.
Conclusion
N-Methyl-3-phenoxypropan-1-amine hydrochloride is a molecule of fundamental importance in medicinal chemistry. This guide has provided a comprehensive technical overview, from its basic chemical structure to detailed, actionable protocols for its synthesis and rigorous characterization. The methodologies described herein are designed to be self-validating, ensuring that researchers and drug development professionals can produce and verify this compound with a high degree of confidence. A thorough understanding of this core scaffold is essential for the continued exploration and development of novel therapeutics targeting the central nervous system.
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